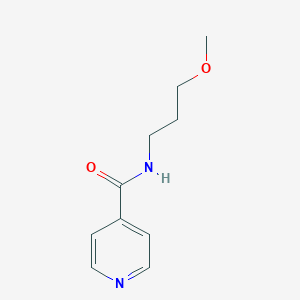
N-(3-methoxypropyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxypropyl)isonicotinamide (MPI) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinamide, which is a well-known compound with various biological activities. MPI has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(3-methoxypropyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)isonicotinamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxypropyl)isonicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Additionally, it has low toxicity and is stable under a wide range of conditions. However, there are also some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3-methoxypropyl)isonicotinamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure product. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-methoxypropyl)isonicotinamide and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of N-(3-methoxypropyl)isonicotinamide in various disease models.
Conclusion:
In conclusion, N-(3-methoxypropyl)isonicotinamide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits unique biochemical and physiological effects and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.
Synthesemethoden
N-(3-methoxypropyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with 3-methoxypropylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The resulting product is then purified by various methods, including column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxypropyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
N-(3-methoxypropyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
InChI-Schlüssel |
VZEXKLOYLAPDIW-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
Kanonische SMILES |
COCCCNC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Cyclohexylcarbonyl)oxy]-1-naphthyl cyclohexanecarboxylate](/img/structure/B290687.png)
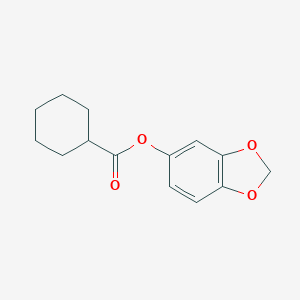
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
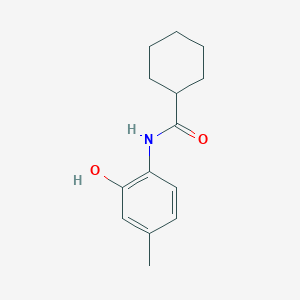
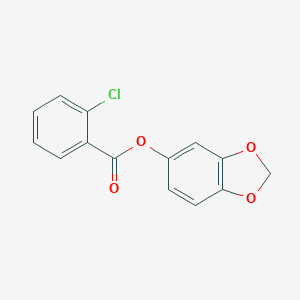
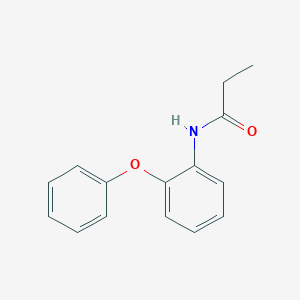
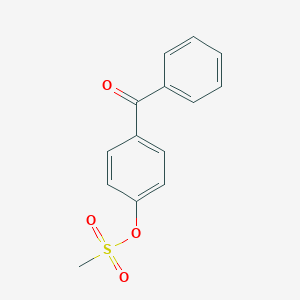
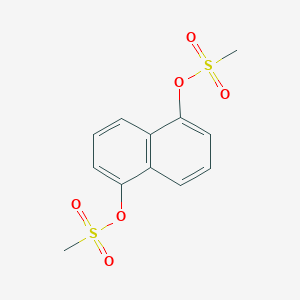
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)
